Homoibotenic acid
Overview
Description
Synthesis Analysis
The synthesis of homoibotenic acid involves the elongation of the side chain of ibotenic acid . This process results in the creation of isoxazole amino acids with carboxyl groups resistant to decarboxylation . The introduction of bulky substituents into the heterocyclic ring of homo-IBO results in a dramatic increase in potency .Scientific Research Applications
Design and Pharmacology of Chloro-Homoibotenic Acid (Cl-HIBO) : Cl-HIBO, a derivative of homoibotenic acid, was synthesized to study its effects on GluR subtypes. It showed potent AMPA receptor activity and neurotoxicity similar to AMPA, making it a valuable tool for studying subtypes of AMPA receptors (Bjerrum et al., 2003).
Molecular Pharmacology of Homoibotenic Acid Analogues : Enantiomers of homoibotenic acid were found to be selective and potent group I antagonists at metabotropic glutamate (mGlu) receptors, providing insights into the structure-activity relationship of mGlu receptor ligands (Bräuner‐Osborne et al., 1998).
Biochemical and Chemical Stability of Ibotenic Acid and Related Compounds : This study focused on the stability of ibotenic acid and related excitatory amino acids like homoibotenic acid under various conditions, highlighting their potential neurotoxic and pharmacological effects (Nielsen et al., 1985).
Synthesis of Homoibotenic Acid and Its Analogs : The study describes methods for synthesizing homoibotenic acid and its brominated analog, contributing to the field of synthetic chemistry and the availability of these compounds for research (Hansen & Krogsgaard‐Larsen, 1979).
Pharmacological Agents with Diverse Selectivity Profiles : 4-Alkylated homoibotenic acid (HIBO) analogues have been identified as versatile pharmacological agents with diverse selectivity towards metabotropic and ionotropic glutamate receptor subtypes (Madsen et al., 2005).
Agonist Discrimination Between AMPA Receptor Subtypes : Homoibotenic acid analogues were investigated for their selectivity in AMPA receptors, providing insights for the development of subtype-selective compounds (Coquelle et al., 2000).
properties
IUPAC Name |
2-amino-3-(3-oxo-1,2-oxazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c7-4(6(10)11)1-3-2-5(9)8-12-3/h2,4H,1,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHXWVXZPICGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70991698 | |
Record name | 3-(3-Hydroxy-1,2-oxazol-5-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70991698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homoibotenic acid | |
CAS RN |
71366-28-4 | |
Record name | Homoibotenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071366284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Hydroxy-1,2-oxazol-5-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70991698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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